molecular formula C15H22ClNO3 B2725077 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1049720-82-2

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B2725077
CAS No.: 1049720-82-2
M. Wt: 299.8
InChI Key: VTGFXENYQBWWNL-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzaldehyde moiety linked to a morpholine ring via an ethoxy bridge, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

  • Formation of the Ethoxy Linkage: : The initial step involves the reaction of 3-hydroxybenzaldehyde with 2-(2,6-dimethyl-4-morpholinyl)ethanol under basic conditions to form the ethoxy linkage. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Hydrochloride Salt Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzoic acid.

    Reduction: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzyl alcohol.

    Substitution: 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]-4-nitrobenzaldehyde.

Scientific Research Applications

3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate

Properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)6-7-18-15-5-3-4-14(8-15)11-17;/h3-5,8,11-13H,6-7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGFXENYQBWWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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